![molecular formula C12H7ClN2S B1334096 4-Chloro-7-phenylthieno[3,2-d]pyrimidine CAS No. 827614-26-6](/img/structure/B1334096.png)
4-Chloro-7-phenylthieno[3,2-d]pyrimidine
Overview
Description
4-Chloro-7-phenylthieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C12H7ClN2S and a molecular weight of 246.72 g/mol . It is a versatile compound with diverse properties .
Synthesis Analysis
The synthesis of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine and similar compounds has been described in various studies. For instance, an improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with a 31% overall yield has been reported . Another study reported the acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-d]pyrimidine .Molecular Structure Analysis
The molecular structure of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is a fused ring system containing a thiophene and a pyrimidine ring . The compound also features a phenyl group at the 7-position and a chlorine atom at the 4-position .Chemical Reactions Analysis
4-Chloro-7-phenylthieno[3,2-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . In addition, it has been used as an intermediate in the synthesis of various other compounds .Physical And Chemical Properties Analysis
4-Chloro-7-phenylthieno[3,2-d]pyrimidine appears as a white crystalline solid . It is soluble in organic solvents .Scientific Research Applications
Synthesis of Thieno[3,2-d]pyrimidine Derivatives
4-Chloro-7-phenylthieno[3,2-d]pyrimidine can be used as a versatile synthon for the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles . This compound is used in the synthesis of thieno[3,2-d]pyrimidin-4-ones, which are achieved by heating thiophene-2-carboxamides .
Development of Kinase Inhibitors
In medicinal chemistry, 4-Chloro-7-phenylthieno[3,2-d]pyrimidine serves as a scaffold for developing potent kinase inhibitors . These inhibitors are promising candidates for cancer therapy .
Apoptosis Inducers
4-Chloro-7-phenylthieno[3,2-d]pyrimidine derivatives have been found to induce apoptosis in cancer cells . They increase the activity of proapoptotic proteins and decrease the activity of antiapoptotic proteins .
Multi-Targeted Kinase Inhibitors
Some derivatives of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine have shown significant activity against multiple enzymes, making them potential multi-targeted kinase inhibitors .
Anti-Tubercular Activity
Certain halogen-substituted phenyl derivatives of 4-Chloro-7-phenylthieno[3,2-d]pyrimidine have shown improved anti-tubercular activity .
Treatment for Inflammatory Skin Disorders
4-Chloro-7-phenylthieno[3,2-d]pyrimidine is also being explored for innovative treatments for inflammatory skin disorders like atopic dermatitis .
Mechanism of Action
Future Directions
Thienopyrimidine derivatives, including 4-Chloro-7-phenylthieno[3,2-d]pyrimidine, hold a unique place in medicinal chemistry as they are structural analogs of purines . They have various biological activities and are widely represented in medicinal chemistry . Therefore, the development of new thienopyrimidine derivatives as potential therapeutic agents is a promising area of future research .
properties
IUPAC Name |
4-chloro-7-phenylthieno[3,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2S/c13-12-11-10(14-7-15-12)9(6-16-11)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDQPDXWKBHOJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-7-phenylthieno[3,2-d]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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